molecular formula C12H12BrF3O2 B6356600 tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate CAS No. 1515745-22-8

tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate

Cat. No. B6356600
CAS RN: 1515745-22-8
M. Wt: 325.12 g/mol
InChI Key: GGTOWUPNXRNNLG-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 1515745-22-8 . It has a molecular weight of 325.13 . The IUPAC name for this compound is tert-butyl 2-bromo-5-(trifluoromethyl)benzoate . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for tert-butyl 2-bromo-5-(trifluoromethyl)benzoate is 1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate has a predicted boiling point of 305.9±42.0 °C and a predicted density of 1.434±0.06 g/cm3 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Hetero-Cope Rearrangement and Free Radical Applications

The hetero-Cope rearrangement of tert-butyl phenyl derivatives provides an accessible pathway to ortho-bromoaniline compounds. This process was utilized to create a new, highly water-soluble nitroxide, demonstrating the compound's potential in generating stable free radicals useful in various chemical and biochemical studies (Marx & Rassat, 2002).

Steric Effects in Chemical Reactions

The introduction of a tert-butyl group, often through tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate, can significantly influence the steric outcomes in chemical reactions. For instance, the study by Schlosser et al. (2006) demonstrated how the trifluoromethyl group acts as both an emitter and transmitter of steric pressure, affecting reaction outcomes and providing insights into the design of molecules with specific spatial and electronic properties (Schlosser et al., 2006).

Synthesis of Functional Materials

Tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate is also pivotal in the synthesis of benzo[1,2-d;4,5-d′]bis[1,3]dithioles, serving as an important intermediate for creating functional materials like fluorescent dyes and stable radicals. This demonstrates the compound's utility in facilitating reactions under less harmful conditions, enhancing the accessibility to high-yield functional materials (Kopp, Schiemann, & Fleck, 2020).

Organic Light Emitting Diodes (OLED) Applications

In the field of electronics and photonics, tert-Butyl 2-bromo-5-(trifluoromethyl)benzoate derivatives have been used to synthesize blue-emitting anthracenes. These compounds, due to their high thermal decomposition temperatures and stable glass-forming abilities, are crucial in constructing high-performance light-emitting diodes, showcasing the compound's role in advancing OLED technology (Danel et al., 2002).

Macrocyclic Ligand Synthesis

Moreover, the synthesis of novel macrocyclic ligands incorporating tert-butyl groups demonstrates the compound's versatility in creating complex chemical architectures. These ligands find applications in coordination chemistry, highlighting their potential in developing new materials and catalysts (Ertul et al., 2008).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

tert-butyl 2-bromo-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTOWUPNXRNNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-bromo-5-(trifluoromethyl)benzoate

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